N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a furan ring, an indole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethylamine, followed by the formation of the indole-2-carbonyl chloride. These intermediates are then reacted with piperazine and a suitable butanamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide (DMF), and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide: shares structural similarities with other compounds containing furan, indole, and piperazine moieties.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C22H24N4O4/c27-20(23-15-17-5-3-13-30-17)7-8-21(28)25-9-11-26(12-10-25)22(29)19-14-16-4-1-2-6-18(16)24-19/h1-6,13-14,24H,7-12,15H2,(H,23,27) |
InChI Key |
LUURSRBGTATHQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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